BVFP

Description

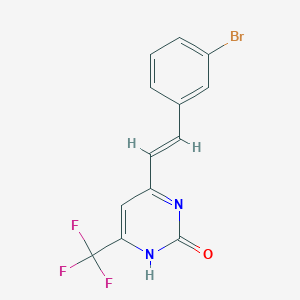

The exact mass of the compound 4-[2-(3-bromophenyl)vinyl]-6-(trifluoromethyl)-2(1H)-pyrimidinone is 343.97721 g/mol and the complexity rating of the compound is 483. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[(E)-2-(3-bromophenyl)ethenyl]-6-(trifluoromethyl)-1H-pyrimidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrF3N2O/c14-9-3-1-2-8(6-9)4-5-10-7-11(13(15,16)17)19-12(20)18-10/h1-7H,(H,18,19,20)/b5-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMNBJHFWSKYYJK-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C=CC2=NC(=O)NC(=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Br)/C=C/C2=NC(=O)NC(=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrF3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Causes of Iatrogenic Bilateral Vocal Fold Paralysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the etiologies of iatrogenic bilateral vocal fold paralysis (BVFP), a serious complication arising from medical interventions. The information is tailored for researchers, scientists, and professionals involved in drug development who require a deep understanding of the underlying mechanisms of nerve injury and potential avenues for therapeutic intervention.

Executive Summary

Iatrogenic bilateral vocal fold paralysis is a rare but potentially life-threatening condition resulting from injury to the recurrent laryngeal nerves (RLNs) or vagus nerves during medical procedures. The primary causes are surgical interventions in the neck and thorax, with thyroid surgery being the most frequently implicated procedure. Endotracheal intubation also poses a significant risk. Understanding the precise mechanisms of nerve injury—ranging from mechanical trauma to ischemic damage—is critical for the development of preventative strategies and novel therapeutic agents aimed at promoting nerve regeneration and functional recovery. This guide summarizes the quantitative data on the incidence of iatrogenic this compound, details relevant experimental protocols for its study, and illustrates the key signaling pathways involved in nerve injury and repair.

Quantitative Data on Iatrogenic Causes

The incidence of iatrogenic bilateral vocal fold paralysis varies depending on the specific medical procedure. The following table summarizes available quantitative data from various studies. It is important to note that precise, directly comparable incidence rates across all surgical procedures are not always available in the literature, and the presented data is aggregated from multiple sources with varying patient populations and study designs.

| Iatrogenic Cause | Incidence of Bilateral Vocal Fold Paralysis | Notes |

| Surgical Trauma | ||

| Thyroidectomy | 0.58% - 1.3%[1][2] | The most common cause of iatrogenic this compound.[3][4] |

| Reoperative Parathyroidectomy | ~1.2% (2 in 163 patients)[5] | Higher risk compared to initial parathyroid surgery. |

| Esophagectomy | 22% (unilateral or bilateral) | One study reported 3 cases of bilateral paralysis out of 31 patients with vocal cord paralysis.[6] |

| Cardiac Surgery | ~0.6% (1 in 169 patients)[7] | Risk is associated with emergency operations.[7] |

| Anterior Cervical Spine Surgery | Not specified in available data | Recognized as a cause, but specific incidence for bilateral paralysis is not well-documented in the provided search results. |

| Endotracheal Intubation | 15% of all BVFI cases in one series[8] | Incidence of VCP after general anesthesia is low (e.g., 0.043%), but it is a significant cause of iatrogenic injury. |

| Other | ||

| Nasogastric Tube Compression | Recognized as a rare cause[8] | Quantitative data is not available. |

Experimental Protocols

The study of iatrogenic vocal fold paralysis and the development of therapeutic interventions rely on robust preclinical models. Animal models, particularly in rodents, are instrumental in elucidating the pathophysiology of nerve injury and evaluating the efficacy of new treatments.

Animal Models of Recurrent Laryngeal Nerve Injury

Objective: To create a reproducible model of RLN injury to study the mechanisms of nerve degeneration and regeneration.

Methodology (Rat Model - Crush Injury):

-

Animal Selection: Adult female Sprague-Dawley rats (200-250g) are commonly used.

-

Anesthesia: Anesthesia is induced and maintained using isoflurane or a similar inhalant anesthetic.

-

Surgical Procedure:

-

A midline cervical incision is made, and the strap muscles are retracted to expose the trachea.

-

The RLN is identified in the tracheoesophageal groove.

-

A calibrated micro-vascular clip or forceps is used to apply a consistent crush injury to the nerve for a defined period (e.g., 60 seconds). The force of the crush can be varied to produce different degrees of injury.

-

-

Postoperative Care: Standard postoperative analgesia and monitoring are provided.

-

Evaluation:

-

Laryngoscopy: Direct or video laryngoscopy is performed at various time points post-injury to assess vocal fold mobility.

-

Laryngeal Electromyography (LEMG): Needle electrodes are inserted into the thyroarytenoid (TA) and posterior cricoarytenoid (PCA) muscles to record electrical activity. Evidence of denervation (e.g., fibrillation potentials, positive sharp waves) and reinnervation (e.g., nascent motor unit potentials) is assessed.

-

Histology: At the study endpoint, the larynx and RLN are harvested.

-

Nerve Staining: The RLN is stained with hematoxylin and eosin (H&E) and specific neuronal markers (e.g., neurofilament) to assess axonal integrity and regeneration.

-

Immunohistochemistry: Staining for Schwann cell markers (e.g., S100, GFAP) and myelin markers (e.g., myelin basic protein) is performed to evaluate the cellular response to injury and remyelination.[9]

-

-

Intraoperative Neuromonitoring (IONM) in Thyroid Surgery

Objective: To identify and monitor the functional integrity of the RLN during thyroid surgery to minimize the risk of injury.

Methodology:

-

Anesthesia: Anesthesia is maintained without the use of long-acting neuromuscular blocking agents.

-

Electrode Placement: Recording electrodes are placed on the endotracheal tube in contact with the vocal folds to detect muscle contraction. A ground electrode is also placed.

-

Stimulation: A handheld stimulating probe is used to deliver a low-level electrical current (typically 1-2 mA) to tissues in the surgical field.

-

Nerve Identification and Mapping: The surgeon systematically uses the probe to identify the location of the vagus nerve and the RLN.

-

Signal Monitoring: An audible and visual electromyographic (EMG) signal is generated when the nerve is stimulated, confirming its location and functional integrity.

-

Pre- and Post-dissection Testing: The nerve is stimulated before and after the dissection of the thyroid gland to ensure it has not been damaged.

Signaling Pathways in Nerve Injury and Regeneration

Injury to the recurrent laryngeal nerve triggers a complex cascade of molecular events that lead to nerve degeneration and, subsequently, attempts at regeneration. Understanding these signaling pathways is crucial for the development of targeted therapies to enhance recovery.

Wallerian Degeneration

Following nerve transection or severe crush injury, the distal segment of the axon undergoes Wallerian degeneration. This process involves the breakdown of the axon and myelin sheath, which is cleared by Schwann cells and macrophages.

Caption: The process of Wallerian degeneration following peripheral nerve injury.

Schwann Cell Response and Regeneration

Schwann cells play a pivotal role in orchestrating nerve regeneration. Upon injury, they dedifferentiate, proliferate, and form Büngner bands that guide regenerating axons. They also release neurotrophic factors that support neuronal survival and axon growth. The transcription factor c-Jun is a master regulator of this regenerative phenotype in Schwann cells.[8][10][11][12]

References

- 1. medwinpublishers.com [medwinpublishers.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Surgery for bilateral vocal fold paralysis: Systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Vocal cord paralysis after subtotal oesophagectomy [ouci.dntb.gov.ua]

- 7. Vocal Cord Paralysis and Laryngeal Trauma in Cardiac Surgery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. c-Jun activation in Schwann cells protects against loss of sensory axons in inherited neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recurrent laryngeal nerve regeneration using an oriented collagen scaffold containing Schwann cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | The Role of c-Jun and Autocrine Signaling Loops in the Control of Repair Schwann Cells and Regeneration [frontiersin.org]

- 11. rupress.org [rupress.org]

- 12. Failures of nerve regeneration caused by aging or chronic denervation are rescued by restoring Schwann cell c-Jun | eLife [elifesciences.org]

pathophysiology of recurrent laryngeal nerve injury in BVFP

An In-Depth Technical Guide to the Pathophysiology of Recurrent Laryngeal Nerve Injury in Bilateral Vocal Fold Paralysis

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Bilateral vocal fold paralysis (BVFP) resulting from recurrent laryngeal nerve (RLN) injury is a devastating condition that leads to severe airway compromise. While the RLN possesses the capacity for regeneration, functional recovery is rare. This failure is not merely a lack of regrowth but a complex series of interconnected pathophysiological events, including Wallerian degeneration, laryngeal muscle atrophy, and, most critically, aberrant reinnervation (synkinesis). Understanding these cellular and molecular cascades is paramount for the development of novel therapeutic interventions. This document provides a comprehensive technical overview of the pathophysiology of RLN injury, summarizes key quantitative data from preclinical models, details essential experimental protocols, and visualizes the core biological processes.

The Initial Insult: Nerve Injury and Wallerian Degeneration

Injury to the recurrent laryngeal nerve, whether through transection, crush, stretch, or thermal damage, initiates a programmed and highly regulated cascade of destructive events in the axon segment distal to the injury site.[1][2] This process, known as Wallerian degeneration, is not a passive decay but an active, self-destructive process essential for clearing debris and preparing the local environment for potential regeneration.[1][3]

The central executioner of this pathway is the Sterile Alpha and Toll/Interleukin-1 Receptor Motif-Containing 1 (SARM1) protein.[4][5] In a healthy axon, the NAD+ biosynthetic enzyme NMNAT2 is continuously transported from the neuron soma, maintaining axonal health and keeping SARM1 in an inactive state.[3][4] Upon injury, the supply of NMNAT2 is cut off. As the existing NMNAT2 degrades, its substrate, nicotinamide mononucleotide (NMN), accumulates.[6] This increase in the NMN/NAD+ ratio directly activates SARM1.[5]

Activated SARM1 functions as an NADase, rapidly cleaving and depleting the axonal stores of NAD+.[5][7] This catastrophic loss of NAD+ leads to an energy crisis, cytoskeletal breakdown, and fragmentation of the axon.[3][6] Following axonal breakdown, Schwann cells dedifferentiate to a repair phenotype, retract their myelin sheaths, and, along with recruited macrophages, clear the axonal and myelin debris.[1] This clearance is a prerequisite for creating a permissive environment for any subsequent regeneration.[1]

The Consequences: Denervation and Laryngeal Muscle Atrophy

The immediate consequence of RLN injury and the subsequent loss of nerve impulses is the paralysis and progressive atrophy of the intrinsic laryngeal muscles.[3] Denervation leads to a significant reduction in the cross-sectional area of muscle fibers. Studies in primate models show that shrinkage of Type II fibers is evident as early as two weeks post-injury, with significant fibrosis occurring by eight weeks.[3] This rapid atrophy underscores the limited window for therapeutic intervention aimed at muscle preservation. The thyroarytenoid (TA) muscle, a key adductor, and the posterior cricoarytenoid (PCA) muscle, the sole abductor, are both affected, leading to the characteristic paramedian position of the paralyzed vocal fold.[8]

The Response: Axonal Regeneration and the Role of Neurotrophic Factors

In response to injury, the proximal nerve stump attempts to regenerate. Surviving Schwann cells in the distal stump proliferate and form bands of Büngner, creating guidance channels for sprouting axons. These repair-phenotype Schwann cells and other local cells upregulate the expression of several key neurotrophic factors, including Glial cell line-derived neurotrophic factor (GDNF), Brain-derived neurotrophic factor (BDNF), and Nerve growth factor (NGF).[8][9][10]

These factors bind to specific receptors on the axonal growth cone, activating downstream signaling pathways that are critical for neuronal survival and axon growth.

-

GDNF Signaling: GDNF binds to the GFRα1 co-receptor, which then activates the RET tyrosine kinase receptor.[8][11] This triggers downstream cascades, including the RAS/MAPK and PI3K/AKT pathways, which promote neurite outgrowth, differentiation, and cell survival.[8]

-

BDNF Signaling: BDNF binds to the TrkB receptor, activating similar survival and growth pathways, including PI3K/Akt.[10][12] Inhibition of the PI3K pathway has been shown to hamper peripheral nerve regeneration.[12]

The Challenge: Aberrant Reinnervation and Synkinesis

Despite robust regenerative signaling, the primary reason for functional failure in this compound is aberrant reinnervation, or synkinesis.[12] The RLN contains motor fibers destined for both vocal fold adductor (closing) and abductor (opening) muscles.[8] During regeneration, these axons sprout and regrow without their original specificity. Adductor-destined axons may reinnervate the PCA (abductor) muscle, and abductor axons may reinnervate adductor muscles like the TA.[8][13]

The result is a non-functional, synkinetically reinnervated larynx. When the brain sends a signal to open the vocal folds (abduct) for breathing, both abductor and adductor muscles contract simultaneously, resulting in little to no net movement and a fixed, paramedian vocal fold.[13] This paradoxical movement is the hallmark of this compound and the reason why patients suffer from persistent airway obstruction despite evidence of nerve regeneration.[13][14]

Quantitative Pathophysiological Data

Quantitative analysis in preclinical models, primarily the rat, is essential for evaluating the extent of injury and the efficacy of potential therapeutics.

Table 1: Electrophysiological Changes Following RLN Injury in Rat Models

| Parameter | Time Post-Injury | Injury Type (Force) | Observation | Citation(s) |

|---|---|---|---|---|

| Fibrillation Potentials | Day 4 | Crush (0.61 N & 1.19 N) | Present in all animals, indicating acute denervation. | [1][5][6] |

| Polyphasic Potentials | 2 Weeks | Crush (0.61 N & 1.19 N) | Present, indicating early reinnervation. | [1][5][6] |

| Normal Motor Units | 4 Weeks | Crush (0.61 N) | Normal recruitment patterns observed. | [1][5][6] |

| Synkinetic Signals | 5-6 Weeks | Crush (1.19 N) | Present, indicating aberrant reinnervation. | [1][5][6] |

| CMAP Latency (Baseline) | N/A | Normal | 1.0 ± 0.1 ms | [7] |

| CMAP Amplitude (Baseline)| N/A | Normal | 2.0 ± 0.8 mV |[7] |

Table 2: Histomorphometric and Neuromuscular Junction (NMJ) Changes Following RLN Injury in Rat Models

| Parameter | Time Post-Injury | Injury Type | Observation | Citation(s) |

|---|---|---|---|---|

| Distal Axon Count | 4 Weeks | 5-mm Resection | Axon density reached near-normal numbers. | [15] |

| Distal Axon Count | 12 Weeks | 5-mm Resection | Axon numbers normalized compared to control. | [15] |

| Intact NMJs (TA Muscle) | 4 Weeks | 5-mm Resection | 48.8 ± 16.7% of normal number recovered. | [15] |

| Intact NMJs (TA Muscle) | 12 Weeks | 5-mm Resection | 88.3 ± 30.1% of normal number recovered. | [15] |

| Myelinated Axon Proportion | N/A | Uninjured | 44.6 ± 4.1% of total axons. | [14] |

| Unmyelinated Axon Prop. | N/A | Uninjured | 55.4 ± 4.1% of total axons. |[14] |

Table 3: Neurotrophic Factor Expression Changes in Laryngeal Muscle Post-RLN Transection in Rat Models

| Neurotrophin | Muscle | Time Post-Injury | Change in Expression | Citation(s) |

|---|---|---|---|---|

| NGF | TA | 3 Days | Significantly diminished | [8] |

| NGF | TA | 6 Weeks | Increased | [8] |

| BDNF | TA | 3 days - 4 months | Unchanged | [8] |

| BDNF | PCA | 3 days & 6 Weeks | Diminished | [8] |

| BDNF | PCA | 16 Weeks | Significantly reduced vs. control | [10] |

| GDNF | PCA | 16 Weeks | Greater expression vs. TA muscle |[10] |

Experimental Protocols

Reproducible preclinical models are the cornerstone of therapeutic development. The following are summarized protocols based on common methodologies in the field.

Protocol 1: Rat Model of RLN Crush Injury

-

Anesthesia: Anesthetize a 200-250g Sprague-Dawley rat via intraperitoneal injection of Ketamine (80-100 mg/kg) and Xylazine (5-10 mg/kg).[11][16] Confirm deep anesthesia via pedal withdrawal reflex.

-

Surgical Exposure: Place the rat in a supine position. Make a midline cervical incision and dissect through the strap muscles to expose the trachea.

-

Nerve Identification: Gently retract the trachea to one side to identify the RLN within the tracheoesophageal groove.

-

Injury Induction: Using a calibrated, non-serrated microvascular clip or hemostat, apply a consistent compressive force (e.g., 1.19 N for a severe, axonotmetic injury) to the nerve for a defined duration (e.g., 60 seconds).[1][5][6]

-

Confirmation & Closure: Confirm vocal fold paralysis via transoral laryngoscopy. Close the wound in layers. Provide post-operative analgesia (e.g., Carprofen 5 mg/kg).[16]

Protocol 2: Laryngeal Electromyography (LEMG) in a Rat Model

-

Anesthesia: Anesthetize the rat as described above, maintaining a light plane of anesthesia to preserve spontaneous respiratory muscle activity.

-

Positioning: Position the rat prone or supine with the head and neck extended.

-

Electrode Placement:

-

Use a monopolar or concentric needle electrode for recording.

-

For the thyroarytenoid (TA) muscle, insert the electrode percutaneously through the cricothyroid membrane, advancing superolaterally.

-

A ground electrode is placed subcutaneously in the neck or limb.

-

-

Data Acquisition:

-

Observe for spontaneous activity at rest. The presence of fibrillation potentials and positive sharp waves after 4 days indicates denervation.[1]

-

Observe volitional activity during the respiratory cycle. Look for the appearance of polyphasic motor unit potentials (MUPs) during reinnervation and synkinetic firing (activity during both inspiration and expiration).[1][6]

-

Confirm electrode placement by a burst of activity upon phonation (if elicited) or during the appropriate phase of respiration.

-

Protocol 3: Immunohistochemical Analysis of Nerve and Muscle

-

Tissue Harvest & Fixation: At a predetermined endpoint, sacrifice the animal via overdose of anesthetic and transcardial perfusion with 4% paraformaldehyde (PFA). Harvest the larynx and segments of the RLN proximal and distal to the injury site. Post-fix tissues in 4% PFA overnight.

-

Processing: Cryoprotect tissue in a sucrose gradient (e.g., 15% then 30%) before embedding in Optimal Cutting Temperature (OCT) compound and freezing. Section tissue on a cryostat at 10-20 µm thickness.

-

Immunostaining:

-

Permeabilization: Permeabilize sections with Triton X-100 (e.g., 0.1-0.3% in PBS) for 10 minutes.

-

Blocking: Block non-specific binding with a blocking buffer (e.g., 5-10% normal goat serum with 1% BSA in PBS) for 1 hour at room temperature.

-

Primary Antibody: Incubate sections with primary antibodies overnight at 4°C.

-

For Axons: Anti-Neurofilament (e.g., NF-200) or Anti-β-III Tubulin.

-

For Schwann Cells: Anti-S100.

-

For NMJs: Co-stain with α-Bungarotoxin (postsynaptic AChRs) and Anti-Synaptophysin (presynaptic vesicles).[15]

-

-

Secondary Antibody: Wash sections in PBS and incubate with species-appropriate fluorescently-conjugated secondary antibodies (e.g., Alexa Fluor 488, 594) for 1-2 hours at room temperature in the dark.

-

Mounting: Wash sections, counterstain nuclei with DAPI if desired, and mount with an anti-fade mounting medium.

-

-

Imaging & Analysis: Visualize sections using a fluorescence or confocal microscope. Quantify parameters such as axon count, diameter, and number of intact NMJs using image analysis software (e.g., ImageJ).

Conclusion and Future Directions

The pathophysiology of RLN injury leading to this compound is a multifaceted process where the initial robust, pro-regenerative response is ultimately thwarted by the indiscriminate nature of reinnervation. While regeneration occurs and neuromuscular junctions are re-established, the resulting laryngeal synkinesis prevents functional recovery of airway abduction. For drug development professionals, this highlights that therapeutic strategies must go beyond simply promoting axon growth. Future successful interventions will likely require a multi-pronged approach: (1) neuroprotection to minimize initial neuronal loss, (2) acceleration of axonal regeneration to shorten the denervation period and limit muscle atrophy, and (3) specific guidance of regenerating axons to their correct muscular targets to prevent synkinesis. The experimental models and quantitative endpoints detailed herein provide a robust framework for evaluating such next-generation therapies.

References

- 1. Peripheral nerve regeneration and neurotrophic factors | Scilit [scilit.com]

- 2. Axon self destruction: new links among SARM1, MAPKs, and NAD+ metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The SARM1 Axon Degeneration Pathway: Control of the NAD+ Metabolome Regulates Axon Survival in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SARM1 signaling mechanisms in the injured nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Frontiers | A Novel NAD Signaling Mechanism in Axon Degeneration and its Relationship to Innate Immunity [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Peripheral nerve regeneration and neurotrophic factors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Role of BDNF in Peripheral Nerve Regeneration: Activity-Dependent Treatments and Val66Met - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | The Role of BDNF in Peripheral Nerve Regeneration: Activity-Dependent Treatments and Val66Met [frontiersin.org]

- 12. Experimental study on the repair of peripheral nerve injuries via simultaneously coapting the proximal and distal ends of peripheral nerves to the side of nearby intact nerves - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. Preclinical study of peripheral nerve regeneration using nerve guidance conduits based on polyhydroxyalkanaotes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. RET-independent signaling by GDNF ligands and GFRα receptors - PMC [pmc.ncbi.nlm.nih.gov]

genetic predisposition to congenital bilateral vocal fold paralysis

An In-depth Technical Guide on the Genetic Predisposition to Congenital Bilateral Vocal Fold Paralysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Congenital bilateral vocal fold paralysis (CBVFP) is a rare but serious condition characterized by the immobility of both vocal folds, leading to significant airway obstruction in newborns. While often idiopathic, a growing body of evidence points towards a significant genetic contribution to its etiology. This guide provides a comprehensive overview of the genetic landscape of Cthis compound, detailing associated genes, inheritance patterns, underlying molecular pathways, and the experimental methodologies used to elucidate these connections. The information is intended to serve as a foundational resource for researchers and professionals engaged in the study and development of diagnostics and therapeutics for this disorder.

Introduction

Congenital bilateral vocal fold paralysis is the second most common cause of neonatal stridor, after laryngomalacia. The paralysis results from dysfunction of the recurrent laryngeal nerve (RLN), which innervates all intrinsic muscles of the larynx except for the cricothyroid muscle. The bilateral form presents a critical challenge due to the adducted position of the vocal folds, severely compromising the airway. The etiology is heterogeneous, encompassing central nervous system abnormalities, birth trauma, and a significant, though not fully elucidated, genetic component. Understanding the genetic predisposition is paramount for accurate diagnosis, genetic counseling, and the development of targeted therapeutic strategies.

Genetic Etiology of Cthis compound

The genetic architecture of Cthis compound is complex, involving chromosomal abnormalities, single-gene mutations, and associations with broader genetic syndromes. Inheritance patterns can be autosomal dominant, autosomal recessive, or X-linked.

Chromosomal Aberrations

Large-scale genomic rearrangements have been implicated in familial cases of Cthis compound, suggesting that disruption of specific chromosomal regions can lead to the phenotype.

| Chromosomal Abnormality | Locus | Inheritance | Phenotypic Features | Reference |

| Balanced Translocation | t(5;14)(p15.3;q11.2) | Autosomal Dominant | Isolated Cthis compound, laryngomalacia in some family members | [1] |

| Paracentric Inversion | inv(13)(q21.3q31.3) | Autosomal Recessive | Cthis compound in siblings with parental consanguinity |

Monogenic Causes and Associated Syndromes

Mutations in several genes have been identified as causative for Cthis compound, either as an isolated feature or as part of a multisystem genetic disorder.

| Gene | Protein Function | Associated Disorder | Inheritance | Cthis compound Prevalence in Disorder | Key Pathogenic Variants |

| TUBB3 | β-tubulin isotype 3, crucial for microtubule dynamics and axonal guidance. | Congenital Fibrosis of the Extraocular Muscles 3 (CFEOM3) | Autosomal Dominant (de novo) | Reported in subsets of patients | p.Arg262His, p.Glu410Lys |

| MUSK | Muscle-Specific Kinase, essential for neuromuscular junction formation. | Congenital Myasthenic Syndrome (CMS) | Autosomal Recessive | A presenting feature in some neonatal cases | c.2287G>A (p.Ala763Thr), c.790C>T (nonsense) |

| CHD7 | Chromodomain Helicase DNA Binding Protein 7, a chromatin remodeler. | CHARGE Syndrome | Autosomal Dominant (de novo) | Uncommon, but reported | Various truncating and missense mutations |

| MYOD1 | Myogenic Differentiation 1, a transcription factor for muscle development. | Congenital MYOD1 Myopathy | Autosomal Dominant | Reported in a single case | c.188C>A (p.Ser63*) |

Molecular Pathways in Laryngeal Development and Innervation

The development of a functional larynx depends on the precise orchestration of foregut patterning, laryngeal morphogenesis, and the successful navigation of the recurrent laryngeal nerve to its target muscles. Several key signaling pathways are integral to this process.

Laryngeal Morphogenesis: The Sonic Hedgehog (SHH) Pathway

The larynx develops from the anterior foregut endoderm. The Sonic hedgehog (SHH) signaling pathway is essential for maintaining the integrity of the laryngeal epithelium. Regionalized reductions in SHH signaling are thought to trigger epithelial-to-mesenchymal transition (EMT), a critical step in the remodeling process that separates the larynx from the esophagus and forms the vocal folds. Disruption of this pathway can lead to severe foregut anomalies, including laryngeal defects.[1]

Recurrent Laryngeal Nerve Development: Axon Guidance Pathways

The vagus nerve (cranial nerve X) gives rise to the RLN from the sixth pharyngeal arch. The proper navigation of RLN axons to the laryngeal muscles is a complex process governed by a balance of attractive and repulsive molecular cues. Key pathways include:

-

HOX Genes: These transcription factors establish regional identity along the anterior-posterior axis. HOXA3 and HOXB3 are crucial for the development of the third and fourth pharyngeal arches, the environment through which the vagus nerve and its branches navigate.[1]

-

Slit-Robo Pathway: Slit proteins are secreted ligands that act as repulsive cues, preventing axons from crossing the midline inappropriately. They bind to Roundabout (Robo) receptors on the axon's growth cone. Slit/Robo signaling is critical for guiding vagal motor axons to their targets.[2][3]

-

Semaphorin-Neuropilin Pathway: Semaphorins are another class of guidance molecules that can be either attractive or repulsive. Semaphorin 3A (Sema3A), acting through its receptor Neuropilin-1, functions as a key repulsive signal in the guidance of various cranial nerves.[4][5]

Experimental Protocols for Genetic Investigation

A tiered approach is typically employed for the genetic diagnosis of Cthis compound, starting with broad screening for chromosomal abnormalities and progressing to high-resolution sequencing.

Karyotyping and Chromosomal Microarray (CMA)

-

Objective: To detect large-scale chromosomal abnormalities (translocations, inversions) or copy number variations (CNVs) such as microdeletions or duplications.

-

Methodology (Karyotyping):

-

Sample Collection: Collect a peripheral blood sample in a sodium heparin tube.

-

Cell Culture: Establish a lymphocyte culture using phytohemagglutinin (PHA) to stimulate cell division.

-

Metaphase Arrest: Arrest cells in metaphase using a spindle poison (e.g., colcemid).

-

Harvesting and Hypotonic Treatment: Harvest cells and treat with a hypotonic solution (e.g., 0.075M KCl) to swell the cells and disperse the chromosomes.

-

Fixation: Fix cells using a 3:1 methanol:acetic acid fixative.

-

Slide Preparation and Banding: Drop the cell suspension onto a microscope slide and perform G-banding by treating with trypsin and staining with Giemsa.

-

Analysis: Capture images of metaphase spreads and arrange chromosomes into a karyogram for analysis by a certified cytogeneticist.

-

-

Methodology (CMA):

-

DNA Extraction: Extract high-quality genomic DNA from a peripheral blood or saliva sample.

-

DNA Fragmentation and Labeling: Fragment the patient and a reference DNA sample and label each with a different fluorescent dye (e.g., Cy3 and Cy5).

-

Hybridization: Co-hybridize the labeled DNA samples to a microarray chip containing thousands of oligonucleotide or SNP probes.

-

Scanning and Analysis: Scan the microarray to measure the fluorescence intensity for each probe. Software calculates the log2 ratio of the patient-to-reference fluorescence, identifying regions of gain or loss.

-

Whole Exome Sequencing (WES) and Variant Analysis

-

Objective: To identify pathogenic single nucleotide variants (SNVs) or small insertions/deletions (indels) in the protein-coding regions of the genome.

-

Methodology:

Sanger Sequencing for Variant Validation

-

Objective: To confirm the presence of candidate pathogenic variants identified by WES.

-

Methodology:

-

Primer Design: Design PCR primers to amplify the specific genomic region containing the variant of interest.

-

PCR Amplification: Perform PCR using the patient's genomic DNA as a template to generate a high quantity of the target sequence.

-

PCR Product Purification: Purify the PCR product to remove unincorporated dNTPs and primers.

-

Cycle Sequencing: Perform a cycle sequencing reaction using the purified PCR product, a sequencing primer, DNA polymerase, dNTPs, and fluorescently labeled dideoxynucleotide triphosphates (ddNTPs).

-

Capillary Electrophoresis: Separate the resulting DNA fragments by size using capillary electrophoresis. A laser excites the fluorescent dyes on the ddNTPs, and a detector reads the color of the terminating base at each position.

-

Sequence Analysis: Software generates a chromatogram, which is analyzed to confirm the nucleotide sequence and verify the variant.

-

Functional Analysis of Variants

-

Objective: To determine the pathogenic effect of a novel variant on protein function.

-

Methodology (Example: TUBB3 variant analysis):

-

Site-Directed Mutagenesis: Introduce the identified TUBB3 mutation into a wild-type TUBB3 expression vector.

-

Cell Culture and Transfection: Transfect mammalian cells (e.g., HeLa or neuronal cell lines) with either wild-type or mutant TUBB3 constructs.

-

Microtubule Dynamics Assay:

-

Co-transfect cells with a fluorescent microtubule marker (e.g., GFP-MAP4).

-

Perform live-cell imaging using fluorescence microscopy to track microtubule growth, shrinkage, and catastrophe events.

-

Quantify and compare the dynamic instability parameters (growth rate, shrinkage rate, catastrophe frequency) between cells expressing wild-type and mutant tubulin.[6][7]

-

-

Immunofluorescence and Cytoskeletal Analysis: Fix and stain transfected cells with anti-tubulin antibodies to observe changes in microtubule network architecture, bundling, or stability.

-

Implications for Drug Development

The identification of specific genetic causes and molecular pathways in Cthis compound opens new avenues for therapeutic intervention.

-

Targeting Microtubule Dynamics: For tubulinopathies like those caused by TUBB3 mutations, small molecules that stabilize or destabilize microtubules could potentially be explored to counteract the effects of the mutation. However, the systemic nature of such treatments presents a significant challenge.

-

Neuromuscular Junction Modulators: In cases of CMS due to MUSK mutations, therapies that enhance neuromuscular transmission, such as 3,4-diaminopyridine, may be beneficial, although responses can be variable.[8]

-

Gene Therapy: For well-defined monogenic causes, gene replacement or editing strategies (e.g., CRISPR-Cas9) represent a future therapeutic possibility, although significant hurdles in delivery and safety for developmental disorders remain.

-

Pathway Modulation: A deeper understanding of the SHH, Slit/Robo, and Semaphorin pathways in RLN development could identify novel drug targets to promote proper nerve guidance or regeneration in cases of developmental error or injury.

Conclusion

Congenital bilateral vocal fold paralysis is a clinically challenging condition with an increasingly recognized genetic basis. The causative mutations affect a range of biological processes, from large-scale chromosomal integrity to the fine-tuned dynamics of the neuronal cytoskeleton and the formation of the neuromuscular junction. A systematic experimental approach, combining cytogenetics, high-throughput sequencing, and functional validation, is essential for dissecting the genetic cause in individual patients. This foundational knowledge is critical for advancing diagnostic capabilities and is the first step toward developing targeted molecular therapies for this debilitating neonatal disorder.

References

- 1. Development and Evolution of the Pharyngeal Apparatus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Slit/Robo-Mediated Chemorepulsion of Vagal Sensory Axons in the Fetal Gut - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Slit-Robo signaling supports motor neuron avoidance of the spinal cord midline through DCC antagonism and other mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Semaphorin 3A Is Required for Guidance of Olfactory Axons in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Semaphorins in Adult Nervous System Plasticity and Disease [frontiersin.org]

- 6. publications.mpi-cbg.de [publications.mpi-cbg.de]

- 7. A mutation uncouples the tubulin conformational and GTPase cycles, revealing allosteric control of microtubule dynamics | eLife [elifesciences.org]

- 8. academic.oup.com [academic.oup.com]

A Technical Guide to Animal Models for the Study of Bilateral Vocal Fold Paralysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bilateral vocal fold paralysis (BVFP) is a debilitating condition characterized by the inability of both vocal folds to abduct, or open, during inspiration. This leads to a narrowed airway at the level of the glottis, resulting in symptoms ranging from inspiratory stridor to severe respiratory distress. The primary cause of this compound is iatrogenic injury to the recurrent laryngeal nerves (RLNs), which innervate the intrinsic laryngeal muscles responsible for vocal fold movement. The development of effective therapeutic strategies for this compound, including nerve regeneration techniques and pharmacologic interventions, relies on the use of robust and well-characterized animal models. This guide provides an in-depth overview of the most commonly used animal models for studying this compound, with a focus on experimental protocols, quantitative outcome measures, and the underlying molecular signaling pathways.

Animal Models of Bilateral Vocal Fold Paralysis

A variety of animal species have been utilized to model this compound, each with its own set of advantages and limitations. The choice of model often depends on the specific research question, anatomical and physiological similarities to humans, cost, and ease of handling. The most frequently employed models include canine, porcine, and rodent species.

Canine Models

The canine larynx is a popular model due to its anatomical and physiological similarities to the human larynx.[1] Dogs have a well-defined thyroid cartilage and vocal folds, and the course of the RLN is comparable to that in humans. This makes the canine model particularly suitable for surgical studies and the evaluation of laryngeal reinnervation techniques.

Porcine Models

The porcine model has gained favor in recent years due to the similarities in size, anatomy, and immunology to humans.[2] The pig larynx is comparable in size to the human larynx, and the RLN anatomy is also analogous.[3] This model is well-suited for preclinical studies of novel therapeutic devices and surgical procedures.

Rodent Models (Rat)

The rat model is a cost-effective and widely used tool for studying the fundamental mechanisms of nerve injury and regeneration.[4][5] While the rat larynx is significantly smaller than the human larynx, the basic neuromuscular anatomy is conserved. The rat's relatively short lifespan and rapid nerve regeneration rate make it an ideal model for longitudinal studies of reinnervation and for screening potential therapeutic agents.[5]

Experimental Protocols

The induction of bilateral vocal fold paralysis in animal models typically involves surgical manipulation of the recurrent laryngeal nerves. The following sections provide an overview of common experimental procedures.

Recurrent Laryngeal Nerve Injury

Several methods are used to induce RLN injury, each mimicking different clinical scenarios.

-

Transection: Complete severing of the RLN is a common method to create a definitive and reproducible injury.[6] The nerve is surgically exposed, and a section may be removed to prevent spontaneous regeneration.

-

Crush Injury: A calibrated clip or forceps is applied to the RLN for a specific duration and pressure to create a crush injury.[4] This method models nerve injury where the nerve sheath remains intact, allowing for some degree of spontaneous recovery.

-

Harmonic Scalpel Injury: The use of a harmonic scalpel adjacent to the RLN can induce a thermal injury, mimicking a potential complication of thyroid surgery.

Detailed Surgical Protocol for Recurrent Laryngeal Nerve Crush Injury in a Rat Model:

-

Anesthesia: The rat is anesthetized with an intraperitoneal injection of ketamine (80-100 mg/kg) and xylazine (5-10 mg/kg).

-

Surgical Preparation: The ventral neck is shaved and prepped with an antiseptic solution.

-

Incision: A midline cervical incision is made from the hyoid bone to the sternal notch.

-

Exposure of the RLN: The strap muscles are retracted to expose the trachea. The RLN is identified in the tracheoesophageal groove.

-

Crush Injury: A calibrated micro-aneurysm clip (e.g., applying a force of 1.19 N) is applied to the RLN for 60 seconds.[4]

-

Closure: The muscle layers and skin are closed with appropriate sutures.

-

Post-operative Care: The animal is monitored during recovery and provided with appropriate analgesia.

Outcome Measures

A combination of functional and morphological assessments is used to evaluate the extent of vocal fold paralysis and the efficacy of therapeutic interventions.

-

Laryngoscopy/Videostroboscopy: Direct visualization of the vocal folds is used to assess their mobility during respiration.[7] Videostroboscopy can provide detailed information about the vibratory characteristics of the vocal folds.

-

Laryngeal Electromyography (LEMG): LEMG is used to assess the electrical activity of the laryngeal muscles.[8] The presence of fibrillation potentials and positive sharp waves indicates denervation, while the appearance of motor unit potentials (MUPs) signifies reinnervation.

-

Histological Analysis: Histological examination of the RLN and laryngeal muscles is performed to assess nerve regeneration, muscle atrophy, and fibrosis.[9][10] Stains such as Hematoxylin and Eosin (H&E) and Masson's Trichrome are commonly used.[11][12]

Detailed Protocol for Laryngeal Electromyography in a Porcine Model:

-

Anesthesia: The pig is anesthetized and intubated with an EMG-integrated endotracheal tube.[3]

-

Electrode Placement: Needle electrodes are placed into the thyroarytenoid (TA) and posterior cricoarytenoid (PCA) muscles.

-

Stimulation: The vagus nerve is stimulated electrically to elicit a compound muscle action potential (CMAP) from the laryngeal muscles.

-

Recording: The EMG signals, including amplitude and latency of the CMAPs, are recorded at baseline and after RLN injury.[3]

-

Data Analysis: Changes in EMG amplitude and latency are analyzed to determine the extent of nerve injury and recovery. A decrease in amplitude of more than 50% is often considered a significant event.[1]

Quantitative Data Summary

The following tables summarize key quantitative data from studies utilizing different animal models of bilateral vocal fold paralysis.

| Animal Model | Injury Method | Time Point | Outcome Measure | Result | Reference |

| Canine | RLN Transection | 12 months | Vocal Fold Mobility | No recovery of abduction | [6] |

| RLN Ligation | 12 months | Vocal Fold Mobility | Limited adductory movement | [6] | |

| RLN Crush | 12 months | Vocal Fold Mobility | Near normal mobility | [6] | |

| Porcine | RLN Traction | Until 70% amplitude decrease | LEMG Amplitude Recovery | Failure to recover to ≥50% of baseline in 8 nerves | [13] |

| RLN Compression | Until 70% amplitude decrease | LEMG Amplitude Recovery | Failure to recover to ≥50% of baseline in 7 nerves | [13] | |

| RLN Traction | - | LEMG Latency Increase | Peak at 122 ± 8% | [13] | |

| RLN Compression | - | LEMG Latency Increase | Peak at 106 ± 5% | [13] | |

| Rat | RLN Crush (0.61 N) | 4 weeks | LEMG | Normal motor unit potentials and recruitment | [4] |

| RLN Crush (1.19 N) | 5-6 weeks | LEMG | Synkinetic EMG signals | [4] | |

| RLN Crush (0.61 N) | 6 weeks | Vocal Fold Mobility | Consistently normal | [4] |

| Animal Model | Injury Method | Time Point | Histological Outcome | Quantitative Measurement | Reference |

| Canine | RLN Transection | 12 months | Muscle Fiber Diameter | Decreased | [6] |

| RLN Transection | 12 months | Muscle Bundle Diameter | Decreased | [6] | |

| RLN Transection | 12 months | Muscular Cell Nuclei | Increased | [6] | |

| Rat | RLN Transection | 4 weeks | Neuromuscular Junctions (Thyroarytenoid) | 48.8% ± 16.7% of normal | |

| RLN Transection | 12 weeks | Neuromuscular Junctions (Thyroarytenoid) | 88.3% ± 30.1% of normal | ||

| RLN Transection | - | Nerve Fiber Regeneration | Reached normal number by 12 weeks |

Signaling Pathways in Laryngeal Nerve Regeneration

The regeneration of the recurrent laryngeal nerve and the reinnervation of laryngeal muscles are complex processes regulated by a variety of signaling molecules. Understanding these pathways is crucial for the development of targeted therapies to enhance functional recovery.

Neurotrophic Factors

Neurotrophic factors are a family of proteins that support the growth, survival, and differentiation of neurons. Several neurotrophic factors have been shown to play a role in RLN regeneration, including:

-

Brain-Derived Neurotrophic Factor (BDNF)

-

Glial Cell Line-Derived Neurotrophic Factor (GDNF)

-

Ciliary Neurotrophic Factor (CNTF)

-

Nerve Growth Factor (NGF)

These factors are often upregulated in laryngeal muscles following nerve injury and can be delivered therapeutically to promote axonal regeneration and muscle reinnervation.[14]

Neuromuscular Junction Formation

The re-establishment of functional neuromuscular junctions (NMJs) is a critical step in laryngeal reinnervation. Two key signaling pathways involved in NMJ formation and maintenance are the Agrin/LRP4/MuSK pathway and the Neuregulin-1 (NRG1)/ErbB pathway.

-

Agrin/LRP4/MuSK Pathway: Agrin, a protein released from the nerve terminal, binds to the LRP4 receptor on the muscle membrane. This activates the muscle-specific kinase (MuSK), leading to the clustering of acetylcholine receptors (AChRs) at the synapse.

-

Neuregulin-1 (NRG1)/ErbB Pathway: NRG1, also released from the nerve, binds to ErbB receptors on the muscle, which is thought to regulate the synthesis of AChRs.

Experimental Workflow for Studying Laryngeal Reinnervation

Caption: Experimental workflow for studying bilateral vocal fold paralysis in animal models.

Signaling Pathways in Neuromuscular Junction Reinnervation

Caption: Key signaling pathways in neuromuscular junction formation and reinnervation.

Conclusion

Animal models are indispensable tools for advancing our understanding of the pathophysiology of bilateral vocal fold paralysis and for developing novel therapeutic interventions. The choice of an appropriate animal model, coupled with rigorous experimental design and comprehensive, quantitative outcome measures, is essential for translating preclinical findings into clinical practice. This guide provides a foundational framework for researchers entering this field, highlighting the key considerations for designing and interpreting studies aimed at restoring laryngeal function in patients with this compound. Further research is needed to refine these models and to continue to unravel the complex molecular mechanisms underlying laryngeal nerve regeneration.

References

- 1. Neuromonitoring of recurrent laryngeal nerve using continuous intraoperative neuromonitoring system during anterior cervical spine surgery: A porcine model study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Early Changes in Porcine Larynges Following Injection of Motor-Endplate Expressing Muscle Cells for the Treatment of Unilateral Vocal Fold Paralysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. EMG changes during continuous intraoperative neuromonitoring with sustained recurrent laryngeal nerve traction in a porcine model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdn.prod.website-files.com [cdn.prod.website-files.com]

- 5. Observations of recurrent laryngeal nerve injury and recovery using a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characteristics of experimental recurrent laryngeal nerve surgical injury in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Videostroboscopy of the canine larynx: the effects of asymmetric laryngeal tension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. RECURRENT LARYNGEAL NERVE RECOVERY PATTERNS ASSESSED BY SERIAL ELECTROMYOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. treat-nmd.org [treat-nmd.org]

- 11. Muscle Histology Characterization Using H&E Staining and Muscle Fiber Type Classification Using Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Special Stains for Collagen, Reticulin & Elastic Fibers [leicabiosystems.com]

- 13. injury-mechanisms-and-electromyographic-changes-after-injury-of-the-recurrent-laryngeal-nerve-experiments-in-a-porcine-model - Ask this paper | Bohrium [bohrium.com]

- 14. mdpi.com [mdpi.com]

Molecular Mechanisms of Nerve Regeneration in Laryngeal Paralysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Laryngeal paralysis, resulting from recurrent laryngeal nerve (RLN) injury, presents a significant clinical challenge due to the complex and often incomplete nature of nerve regeneration. This guide provides a comprehensive overview of the core molecular mechanisms governing RLN regeneration. We delve into the critical signaling pathways, the essential role of Schwann cells, and the influence of various neurotrophic factors. Furthermore, we present a summary of quantitative data from key experimental studies, detail relevant experimental protocols, and visualize complex processes through signaling pathway and workflow diagrams. This technical guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, aiming to foster a deeper understanding and spur innovation in therapeutic strategies for laryngeal reinnervation.

Introduction

Laryngeal paralysis is a condition characterized by the impairment of vocal fold movement due to injury to the recurrent laryngeal nerve (RLN) or superior laryngeal nerve.[1][2] This can lead to voice changes, breathing difficulties, and swallowing problems.[2] While the peripheral nervous system has an intrinsic capacity for regeneration, functional recovery of the larynx is often hindered by misdirected reinnervation (synkinesis), where regenerating axons fail to connect to their correct target muscles.[3][4] Understanding the intricate molecular orchestra that directs nerve regeneration is paramount for developing effective therapies to restore normal laryngeal function.[3]

This guide will explore the fundamental molecular players and pathways that are at the core of RLN regeneration, drawing from key research findings in the field.

Core Molecular Mechanisms of Recurrent Laryngeal Nerve Regeneration

The regeneration of the RLN is a multifaceted process involving a cascade of molecular events, including axonal guidance, Schwann cell activity, and the influence of neurotrophic factors.

Key Signaling Pathways in Axonal Guidance

Successful reinnervation hinges on the precise guidance of regenerating axons back to their original muscle targets. Two signaling pathways have been identified as playing a significant role in this process in the larynx: the Netrin-1 and Glial cell line-derived neurotrophic factor (GDNF) pathways.[3]

-

Netrin-1 Signaling: Netrin-1 is a secreted protein that can act as both an attractant and a repellent for growing axons, depending on the receptors expressed on the axon's growth cone. Research has shown that the expression of Netrin-1 in laryngeal muscles and its receptors in the nucleus ambiguus (where the motor neurons innervating the larynx reside) are chronologically coordinated with axonal reinnervation.[3] Manipulation of these guidance cues has been shown to alter the pattern of reinnervation, suggesting that a dysfunctional expression of these cues contributes to synkinetic reinnervation following RLN injury.[3]

-

GDNF Signaling: GDNF is a potent neurotrophic factor that promotes the survival and growth of motor neurons. Similar to Netrin-1, the expression of GDNF in laryngeal muscles and its receptors are also temporally regulated during both developmental innervation and post-injury reinnervation.[3] Studies suggest that the interplay between Netrin-1 and GDNF signaling pathways is crucial for guiding axons to the appropriate laryngeal muscles.[3]

References

An In-depth Technical Guide to Idiopathic Bilateral Vocal Fold Paralysis in Adults

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bilateral vocal fold paralysis (BVFP) is a clinical condition characterized by the immobility of both vocal folds, typically resulting from neurologic dysfunction of the vagus or recurrent laryngeal nerves. This condition can lead to significant airway compromise, presenting as inspiratory stridor and dyspnea, while often preserving a near-normal voice due to the paramedian position of the paralyzed vocal folds. While numerous etiologies for this compound have been identified—ranging from surgical trauma to malignancy and neurological diseases—a significant subset of cases remains classified as idiopathic, meaning a definitive cause cannot be identified despite a thorough diagnostic workup.

This technical guide provides a comprehensive overview of the current understanding of idiopathic this compound in adults. It is designed to serve as a resource for researchers, scientists, and drug development professionals by consolidating etiological data, detailing diagnostic protocols, and visualizing the logical and pathophysiological frameworks associated with this challenging condition. Understanding the diagnostic process of exclusion and the leading hypotheses for its underlying cause is critical for advancing research and developing targeted therapeutic strategies.

Etiology and Demographics of Bilateral Vocal Fold Paralysis

An idiopathic diagnosis is one of exclusion, made only after a comprehensive evaluation fails to identify a specific cause. Surgical trauma, particularly thyroid surgery, is the most common iatrogenic cause of this compound.[1] Other significant causes include malignancy, endotracheal intubation, and various neurological disorders. The proportion of cases classified as idiopathic varies across studies but represents a crucial area of investigation.

Data Presentation

The following tables summarize the etiological distribution of this compound from cohort studies. It is important to note that detailed demographic data specifically for the adult idiopathic this compound sub-population is not extensively detailed in large-scale studies, representing a gap in the current literature.

Table 1: Etiological Distribution of Bilateral Vocal Fold Immobility/Paralysis in Adults

| Etiology | Percentage of Cases (Benninger et al., Series of 117 cases) | Notes |

| Surgical Trauma | 44% | Includes thyroid/parathyroid, esophageal, and cervical spine surgery. |

| Malignancies | 17% | Tumors of the larynx, thyroid, esophagus, or CNS impacting the vagus/RLN. |

| Endotracheal Intubation | 15% | Trauma to the recurrent laryngeal nerves from compression. |

| Neurologic Disease | 12% | Includes stroke, CNS tumors, and other neuromuscular disorders. |

| Idiopathic | 12% | No identifiable cause after comprehensive workup. |

Source: Data adapted from Benninger et al., as cited in medical reference materials.

Table 2: Etiology from a Systematic Review of this compound in Adults

| Etiology Category | Finding |

| Iatrogenic (Surgical) | The majority of this compound cases (76.6%) are iatrogenic. |

| Requirement for Tracheotomy | 36.2% of this compound cases require immediate tracheotomy. |

Source: Data from a 2023 systematic review on the management of bilateral vocal fold paralysis.

Diagnostic Workflow and Experimental Protocols

The diagnosis of idiopathic this compound is contingent on a rigorous and systematic process of exclusion. The primary goal is to rule out all potential mechanical and neurological causes of bilateral vocal fold immobility.

Diagnostic Workflow Diagram

The following diagram illustrates the typical workflow for a patient presenting with symptoms suggestive of this compound, leading to a diagnosis of idiopathic paralysis.

Key Experimental Protocols

1. Contrast-Enhanced Computed Tomography (CT) of the Recurrent Laryngeal Nerve Pathway

-

Objective: To visualize the entire course of the vagus and recurrent laryngeal nerves (RLN) to rule out anatomical abnormalities, compression, or invasion by neoplastic, vascular, or inflammatory lesions.

-

Methodology:

-

Patient Preparation: No specific preparation is typically required unless sedation is necessary. Intravenous access is established for contrast administration.

-

Imaging Range: The scan must cover the entire path of the vagus and recurrent laryngeal nerves. This extends from the skull base (including the posterior fossa) down to the aortic arch in the superior mediastinum.[2] For the right RLN, imaging to the level of the clavicle is essential.

-

Contrast Administration: A bolus of iodinated contrast medium is injected intravenously. Imaging is timed to capture the arterial or venous phase, enhancing the visibility of vascular structures and lesions.

-

Acquisition Parameters: Thin axial slices (e.g., 0.625-1.25 mm) are acquired using a multidetector CT (MDCT) scanner. These thin slices allow for high-resolution multiplanar reformations (coronal and sagittal).

-

Image Analysis: Radiologists scrutinize the images for any pathology along the nerve pathways, including tumors (e.g., thyroid, esophageal, lung), lymphadenopathy, aortic aneurysms, and signs of central neurological events like stroke. Specific laryngeal signs of paralysis, such as pyriform sinus dilatation and medialization of the aryepiglottic fold, are also assessed.[3]

-

2. Laryngeal Electromyography (LEMG)

-

Objective: To assess the integrity and function of the laryngeal nerves and muscles, differentiate between neurogenic paralysis and mechanical fixation, and provide prognostic information about the potential for nerve recovery.

-

Methodology:

-

Patient Preparation: The procedure is typically performed with the patient awake and in a seated or supine position. Local anesthesia may be used at the needle insertion sites.

-

Electrode Placement: A monopolar needle electrode is most commonly used.[4] The needle is inserted percutaneously into the target laryngeal muscles under guidance (sometimes with ultrasound or flexible laryngoscopy).

-

Thyroarytenoid (TA) Muscle: To assess the integrity of the RLN, the needle is inserted through the cricothyroid membrane.

-

Cricothyroid (CT) Muscle: To assess the superior laryngeal nerve (SLN), the needle is inserted more superficially in the neck into the CT muscle.

-

Posterior Cricoarytenoid (PCA) Muscle: This is the sole vocal fold abductor, also innervated by the RLN. It is approached percutaneously by rotating the larynx.

-

-

Data Acquisition: Electrical activity is recorded at three stages:

-

Insertional Activity: A brief burst of activity upon needle insertion.

-

Resting Activity: The muscle should be electrically silent at rest. The presence of abnormal spontaneous activity, such as fibrillation potentials or positive sharp waves, indicates denervation.

-

Voluntary Contraction: The patient is asked to perform specific tasks to activate the target muscles. For the TA muscle (adductor), the patient phonates (e.g., says "eee").[4] For the PCA muscle (abductor), the patient sniffs or takes a deep breath.[4] The recruitment pattern of motor unit potentials (MUPs) is analyzed.

-

-

Interpretation: Findings consistent with neurogenic paralysis include abnormal spontaneous activity at rest and reduced MUP recruitment during voluntary tasks. A normal EMG signal in an immobile vocal fold suggests mechanical fixation (e.g., cricoarytenoid joint ankylosis).

-

Hypothesized Pathophysiological Mechanisms in Idiopathic this compound

In the absence of an identifiable cause, research focuses on potential viral or autoimmune mechanisms leading to a cranial mononeuropathy or polyneuropathy affecting the vagus nerves.

Post-Viral Neuropathy

One of the leading theories suggests that a viral infection may trigger inflammation of the vagus or recurrent laryngeal nerves, leading to demyelination or axonal damage.[5] This is analogous to Bell's palsy affecting the facial nerve. Viruses such as Herpes Simplex Virus (HSV) and, more recently, SARS-CoV-2 have been implicated in cases of otherwise idiopathic vocal fold paralysis. The proposed mechanism involves direct viral invasion of the nerve or a post-viral inflammatory response.

Autoimmune Mechanisms

Autoimmune diseases can cause a wide range of neurological symptoms, and it is hypothesized that some idiopathic this compound cases may represent an autoimmune or inflammatory neuropathy.[5] This could involve the production of autoantibodies that target components of the peripheral nerve sheath or axon, leading to nerve dysfunction. A history of other autoimmune conditions may be a clue, and serological testing for autoimmune markers is a component of the diagnostic workup.

Hypothesized Pathophysiological Pathway Diagram

The following diagram illustrates a conceptual model for a post-viral autoimmune etiology of this compound.

Conclusion and Future Directions

Idiopathic bilateral vocal fold paralysis remains a significant clinical challenge, defined by what it is not rather than what it is. The diagnosis relies on a meticulous and comprehensive exclusion of known causes, with advanced imaging and laryngeal electromyography serving as cornerstone diagnostic tools.

For researchers and drug development professionals, the idiopathic nature of this condition presents a unique opportunity. Future research should focus on:

-

Large-scale epidemiological studies to better define the demographics and true incidence of idiopathic this compound.

-

Advanced serological and genetic screening of patients with idiopathic this compound to identify novel biomarkers, autoantibodies, or genetic predispositions.

-

Development of animal models that replicate post-viral or autoimmune laryngeal neuropathy to test novel therapeutic agents.

-

Investigation of neuro-immunomodulatory therapies, such as targeted anti-inflammatory agents or intravenous immunoglobulin (IVIg), in well-defined clinical trials for patients with suspected autoimmune-mediated this compound.

By elucidating the underlying molecular mechanisms, the scientific community can move beyond a diagnosis of exclusion and toward the development of targeted, mechanism-based treatments for patients affected by idiopathic bilateral vocal fold paralysis.

References

Methodological & Application

Application Notes and Protocols for Endoscopic Posterior Cordotomy in Bilateral Vocal Fold Paralysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of endoscopic posterior cordotomy for the treatment of bilateral vocal fold paralysis (BVFP). This document includes quantitative outcome data, detailed surgical protocols for various techniques, and visualizations of the clinical workflow and underlying molecular pathways to support research and development in this field.

Introduction to Bilateral Vocal Fold Paralysis and Endoscopic Posterior Cordotomy

Bilateral vocal fold paralysis is a serious condition characterized by the inability of both vocal folds to move apart (abduct), leading to a narrowed airway at the level of the glottis.[1] This can cause severe breathing difficulties (dyspnea) and stridor. The primary goal of treatment is to establish a safe and adequate airway while preserving the essential functions of the larynx, namely voice production and swallowing.[2]

Endoscopic posterior cordotomy is a minimally invasive surgical procedure designed to widen the glottic airway by creating an incision in the posterior aspect of one or both vocal folds. This procedure aims to alleviate respiratory distress and facilitate decannulation (removal of a tracheostomy tube) in affected patients. Several energy sources can be utilized for this procedure, including CO2 laser, radiofrequency, and coblation, each with its own set of advantages and considerations.

Quantitative Outcomes of Endoscopic Posterior Cordotomy

The efficacy of endoscopic posterior cordotomy is evaluated through various objective and subjective measures. The following tables summarize key quantitative outcomes from clinical studies.

| Outcome Measure | Pre-operative Value | Post-operative Value | Improvement | Citations |

| Peak Inspiratory Flow (PIF) | 1.57 L/s | 2.89 L/s | 84% | [3] |

| Glottic Chink Area | 2.43 ± 0.44 mm | 3.95 ± 0.67 mm | Significant increase | [4] |

| Decannulation Rate | N/A | 88% - 95.1% | N/A | [5] |

Table 1: Respiratory Outcomes. This table presents the improvement in respiratory function following endoscopic posterior cordotomy.

| Outcome Measure | Pre-operative Score | Post-operative Score | Change | Citations |

| Voice Handicap Index-10 (VHI-10) | 23.05 ± 1.43 | 14.8 ± 9.8 | Worsening in some studies | [4][6][7] |

| Voice-Related Quality of Life (VRQOL) | 47.33 | 59.33 | Improvement | [8] |

Table 2: Voice-Related Outcomes. This table summarizes the impact of endoscopic posterior cordotomy on voice quality. Note that while some studies show a worsening of the VHI score, patient-reported quality of life may still improve due to the resolution of breathing difficulties.

Experimental and Surgical Protocols

The following are detailed protocols for endoscopic posterior cordotomy using different energy modalities. These protocols are intended for research and informational purposes and should be adapted based on specific experimental designs and clinical contexts.

General Pre-operative Protocol

-

Patient Evaluation: A thorough history and physical examination are conducted, including flexible laryngoscopy to confirm bilateral vocal fold immobility.[9]

-

Informed Consent: The patient is counseled on the risks, benefits, and alternatives to the procedure, and informed consent is obtained.

-

Anesthesia: The procedure is typically performed under general anesthesia.

CO2 Laser Endoscopic Posterior Cordotomy

-

Anesthesia and Positioning: The patient is placed in the supine position with the neck extended. A laser-safe endotracheal tube is used.

-

Laryngoscopy: A suspension microlaryngoscopy is performed to expose the glottis.

-

Cordotomy: The CO2 laser is set to a super-pulse mode at 5-8 watts.[10] A C-shaped wedge of tissue is excised from the posterior aspect of one vocal fold, anterior to the vocal process of the arytenoid cartilage. The incision is carried through the vocalis muscle to the thyroid perichondrium.

-

Hemostasis: Hemostasis is achieved using the laser with a defocused beam.

-

Post-operative Care: The patient is monitored for airway edema. A course of oral steroids and antibiotics may be prescribed.

Radiofrequency Endoscopic Posterior Cordotomy

-

Anesthesia and Positioning: Similar to the CO2 laser procedure.

-

Laryngoscopy: Suspension microlaryngoscopy is performed for glottic exposure.

-

Cordotomy: A radiofrequency probe is used to create the posterior cordotomy incision. The settings for ablation and coagulation are adjusted as needed.

-

Hemostasis: Bipolar or monopolar cautery may be used for hemostasis.

-

Post-operative Care: Similar to the CO2 laser procedure, with close monitoring for airway compromise.

Coblation Endoscopic Posterior Cordotomy

-

Anesthesia and Positioning: Standard positioning for microlaryngoscopy.

-

Laryngoscopy: Glottic exposure is achieved with suspension microlaryngoscopy.

-

Cordotomy: A coblation wand is used to ablate the tissue of the posterior vocal fold. The settings for ablation and coagulation are typically around 7 and 3, respectively.

-

Hemostasis: The coblation wand provides simultaneous ablation and hemostasis.

-

Post-operative Care: Post-operative management is similar to other techniques, with an emphasis on monitoring for edema and granulation tissue formation.

Visualizations: Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key aspects of bilateral vocal fold paralysis and its management.

Signaling Pathways in Recurrent Laryngeal Nerve Injury

Caption: Signaling pathways following recurrent laryngeal nerve injury.

Clinical Workflow for Bilateral Vocal Fold Paralysis

Caption: Clinical management workflow for bilateral vocal fold paralysis.

Conclusion

Endoscopic posterior cordotomy is an effective treatment for bilateral vocal fold paralysis, offering a balance between improving the airway and preserving laryngeal function. The choice of surgical technique depends on surgeon preference, available technology, and patient-specific factors. Further research into the underlying molecular mechanisms of nerve injury and regeneration holds promise for the development of novel therapeutic strategies to improve outcomes for patients with this challenging condition.

References

- 1. Polio - Wikipedia [en.wikipedia.org]

- 2. A narrative review of current therapies in unilateral recurrent laryngeal nerve injury caused by thyroid surgery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Changes in neurotrophic factors of adult rat laryngeal muscles during nerve regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. The Biology of Long-Term Denervated Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Recurrent Laryngeal Nerve Injury - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Changes in vocal fold gene expression and histology after injection augmentation in a recurrent laryngeal nerve injury model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Transcriptome analysis of left versus right intrinsic laryngeal muscles associated with innervation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

Application Notes and Protocols for Total Arytenoidectomy in the Management of Bilateral Vocal Fold Paralysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the surgical technique of total arytenoidectomy for the management of bilateral vocal fold paralysis (BVFP). This document includes a summary of quantitative outcome data, detailed experimental protocols for the surgical procedure, and visualizations of the surgical workflow and decision-making process.

Introduction

Bilateral vocal fold paralysis is a serious condition characterized by the inability of both vocal folds to move, often resulting in airway obstruction and significant breathing difficulty.[1][2] While various surgical options exist, total arytenoidectomy, a procedure involving the removal of the arytenoid cartilage, remains a definitive treatment to enlarge the glottic airway.[1][3] This procedure, particularly when performed endoscopically with a CO2 laser, aims to alleviate airway obstruction and reduce dependence on tracheostomy.[1][3][4] However, it is crucial to balance the respiratory benefits with the potential impacts on voice and swallowing functions.[1][2]

Quantitative Outcomes of Total Arytenoidectomy

The primary measure of success for total arytenoidectomy is the avoidance or removal of a tracheostomy, with reported success rates ranging from 90% to 100%.[1][3] While respiratory function is significantly improved, phonation is invariably affected.[1][3] The following tables summarize the quantitative data on the outcomes of total arytenoidectomy compared to partial arytenoidectomy.

Table 1: Comparison of Respiratory and Surgical Outcomes

| Outcome Measure | Total Arytenoidectomy | Partial Arytenoidectomy | Notes |

| Decannulation Rate | ~90-100% | ~90-100% | Both procedures are highly effective in achieving an adequate airway.[1][3] |

| Median Operative Time | 49 minutes | 59 minutes | Total arytenoidectomy is a significantly shorter procedure.[5] |

| Dyspnea Improvement (MRC Dyspnoea Scale) | Significant Improvement | Significant Improvement | Patients report a significant reduction in breathlessness during daily activities.[2] |

| Peak Expiratory Flow-Peak Inspiratory Flow Ratio | Improved from 3.7 to 1.6 | - | A value closer to 1 indicates improved respiratory function.[6] |

Table 2: Comparison of Voice and Swallowing Outcomes

| Outcome Measure | Total Arytenoidectomy | Partial Arytenoidectomy | Notes |

| Voice Handicap Index (VHI) | Worsened | Worsened | Both procedures negatively impact the patient's perception of their voice.[5] |

| Mean Speech Intensity | Decreased from 65 dB to 60 dB | Similar Decrease | A noticeable decrease in vocal loudness is expected.[1] |

| Maximum Phonation Time (MPT) | Decreased | Decreased | The ability to sustain a vowel sound is reduced.[2][6] |

| Jitter and Shimmer | Worsened | Worsened | These acoustic measures of voice instability are negatively affected.[5] |

| Functional Outcome Swallowing Scale (FOSS) | No Significant Change | No Significant Change | The procedure does not appear to significantly worsen swallowing function.[1][5] |

| Eating Assessment Tool (EAT-10) | No Worsening (Trend of Improvement) | - | Self-reported swallowing difficulties did not increase.[2] |

| Aspiration Rate | Low, similar to partial | Low | Postoperative aspiration is not a significant long-term complication.[4] |

Experimental Protocols: Endoscopic Total Arytenoidectomy with CO2 Laser

This protocol outlines the key steps for performing an endoscopic total arytenoidectomy using a CO2 laser.

3.1. Preoperative Preparation

-

Patient Evaluation: Conduct a thorough evaluation including laryngoscopy to confirm this compound, electromyography (EMG) to differentiate from vocal fold fixation, and a swallowing assessment to evaluate baseline function.[5]

-

Informed Consent: Discuss the risks and benefits of the procedure with the patient, including the expected changes to voice and the potential need for a temporary or permanent tracheostomy.

-

Anesthesia: General anesthesia is administered. A laser-safe endotracheal tube is typically used. In some cases, subglottic jet ventilation may be employed to provide an unobstructed view of the surgical field.[7]